molecular formula C16H13FO5 B6408751 4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid CAS No. 1261906-99-3

4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid

Cat. No.: B6408751
CAS No.: 1261906-99-3
M. Wt: 304.27 g/mol
InChI Key: HGANMSLXUUUYIN-UHFFFAOYSA-N
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Description

4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom and methoxycarbonyl group on the phenyl ring, as well as a methoxy group on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of the desired phenyl group is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and reaction conditions, such as controlled temperature and pressure, is crucial for the successful industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom and methoxycarbonyl group play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-methoxycarbonylphenylboronic acid
  • 4-Formylphenylboronic acid
  • 3-Formylphenylboronic acid

Uniqueness

4-(3-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methoxycarbonyl groups on the phenyl ring, along with a methoxy group on the benzoic acid moiety, differentiates it from other similar compounds.

Properties

IUPAC Name

4-(3-fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO5/c1-21-14-8-9(15(18)19)3-4-13(14)10-5-11(16(20)22-2)7-12(17)6-10/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGANMSLXUUUYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC(=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691531
Record name 3'-Fluoro-2-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261906-99-3
Record name 3'-Fluoro-2-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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